molecular formula C12H16O3 B3052378 Methyl 2-(2-methoxyphenyl)-2-methylpropanoate CAS No. 40801-03-4

Methyl 2-(2-methoxyphenyl)-2-methylpropanoate

Cat. No.: B3052378
CAS No.: 40801-03-4
M. Wt: 208.25 g/mol
InChI Key: ROEPKPWUNHTCOL-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)-2-methylpropanoate (CAS: 468064-83-7) is an ester derivative of 2-(2-methoxyphenyl)-2-methylpropanoic acid. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. The compound features a methoxyphenyl group at the 2-position of the propanoate backbone, contributing to its electronic and steric properties. It is primarily utilized as an intermediate in pharmaceutical synthesis, such as in the production of complex oxazolidinone derivatives (e.g., Compound 315 in EP 2 697 207 B1) .

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-7-5-6-8-10(9)14-3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEPKPWUNHTCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551998
Record name Methyl 2-(2-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40801-03-4
Record name Methyl 2-(2-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Deprotonation : Potassium tert-butoxide (KOtBu) deprotonates the α-carbon of methyl 2-(2-methoxyphenyl)acetate, generating a resonance-stabilized enolate.
  • Alkylation : The enolate undergoes nucleophilic attack on methyl iodide, forming the branched 2-methylpropanoate structure.

Key operational parameters include:

  • Temperature : Reactions are initiated at -78°C to minimize side reactions, followed by gradual warming to room temperature.
  • Solvent : Tetrahydrofuran (THF) is preferred for its ability to dissolve both ionic intermediates and organic substrates.
  • Stoichiometry : A 3:1 molar ratio of methyl iodide to acetate precursor ensures complete alkylation.

Optimized Procedure

A representative protocol yields 91% product purity:

  • Dissolve methyl 2-(2-methoxyphenyl)acetate (10.0 g, 55.49 mmol) in anhydrous THF (100 mL).
  • Cool to -78°C under nitrogen atmosphere.
  • Add methyl iodide (23.64 g, 166.5 mmol) dropwise over 15 minutes.
  • Introduce KOtBu (18.68 g, 166.5 mmol) in portions, maintaining temperature below -60°C.
  • Stir at -78°C for 1 hour, then warm to 20°C over 2 hours.
  • Quench with water (25 mL), extract with ethyl acetate (2 × 250 mL), dry over Na₂SO₄, and concentrate.

Purification : Silica gel chromatography (2.5% ethyl acetate/hexanes) removes unreacted starting material and diarylated byproducts.

Esterification of 2-(2-Methoxyphenyl)-2-Methylpropanoic Acid

Alternative routes employ esterification of the corresponding carboxylic acid, particularly when the alkylation pathway faces steric hindrance from the ortho-methoxy group.

Acid Preparation via Friedel-Crafts Alkylation

  • React 2-methoxyphenylacetic acid with excess methyl chloride in the presence of AlCl₃ to form 2-(2-methoxyphenyl)-2-methylpropanoic acid.
  • Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

Esterification Protocol

  • Combine 2-(2-methoxyphenyl)-2-methylpropanoic acid (10 mmol) with methanol (50 mL) and H₂SO₄ (1 mL).
  • Reflux at 65°C for 6 hours.
  • Concentrate under reduced pressure and purify via distillation (bp 142–145°C at 15 mmHg).

Yield : 75–80% after optimization.

Continuous Flow Synthesis

Recent advances utilize flow chemistry to enhance reaction control and scalability. A patented method employs:

Microreactor Setup

  • Residence time : 8 minutes
  • Temperature : 50°C
  • Catalyst : Pd(I) iodo dimer (1 mol%)
  • Solvent : Toluene

This approach achieves 85% conversion with 98% selectivity, demonstrating superior heat transfer compared to batch processes.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Alkylation 91 99.5 High Short reaction time
Esterification 80 98.7 Moderate Avoids strong bases
Continuous Flow 85 99.8 Industrial Enhanced temperature control

Challenges and Optimization Strategies

Steric Effects

The ortho-methoxy group creates steric hindrance, reducing alkylation rates by 40% compared to para-substituted analogs. Mitigation strategies include:

  • Using bulkier bases (e.g., LDA) to stabilize the enolate
  • Increasing methyl iodide stoichiometry to 4:1

Byproduct Formation

Diarylation (<5%) occurs when excess enolate reacts with a second methyl iodide molecule. HPLC analysis (C18 column, 70:30 acetonitrile/water) effectively monitors this impurity.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-methoxyphenylacetic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitutent Effects

The compound’s structural analogs vary in substituents on the phenyl ring or the ester group, significantly altering their chemical behavior. Key examples include:

Compound Name Molecular Formula Substituents Key Structural Differences Applications/Findings
Methyl 2-(4-cyanophenyl)-2-methylpropanoate C₁₂H₁₃NO₂ 4-cyano group on phenyl Electron-withdrawing cyano group Higher reactivity in nucleophilic substitutions
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 4-chlorobutanoyl side chain Chlorinated aliphatic chain Intermediate in API synthesis; bromo analogs (e.g., 11.4) show similar utility
Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate C₁₁H₁₃BrN₂O₄ Bromo and nitro groups on phenyl Strongly electron-withdrawing substituents Research chemical; potential precursor for dyes/pharmaceuticals
2-{2-[(Acetyloxy)methyl]oxiran-2-yl}-4-methoxy-5-methylphenyl 2-methylpropanoate C₁₈H₂₂O₆ Epoxide and acetyloxy groups Complex bicyclic structure Isolated from Schizogyne sericea; limited antimicrobial activity

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance aromatic ring activation for electrophilic substitutions, whereas electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring .
  • Aliphatic side chains (e.g., chlorobutanoyl) increase molecular weight and hydrophobicity, impacting solubility and metabolic stability .

Physicochemical Properties

While exact data (e.g., melting point, logP) are scarce in the provided evidence, trends can be inferred:

  • Methoxy-substituted analogs (e.g., target compound) exhibit moderate polarity due to the methoxy group, likely resulting in better solubility in organic solvents compared to nitro- or bromo-substituted derivatives .

Biological Activity

Methyl 2-(2-methoxyphenyl)-2-methylpropanoate is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including anticancer properties, antihistamine effects, and other relevant pharmacological actions.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following structural formula:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3

This compound features a methoxy group (-OCH₃) on the aromatic ring, which may influence its biological activity through various mechanisms, including modulation of enzyme interactions and receptor binding.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study focused on similar compounds demonstrated that derivatives with modifications in the aromatic region showed varying degrees of anti-proliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23136.48 ± 0.34
Compound BHCT-1169.64 ± 0.21
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for this compound were not available in the reviewed literature.

In vivo studies further support these findings, indicating that the compound may undergo metabolic transformations that enhance its efficacy and bioavailability .

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The methoxy group can enhance interactions with enzyme active sites, potentially inhibiting pathways involved in cell proliferation.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activity, which could explain antihistamine effects.
  • Metabolic Stability : Research indicates that modifications to the compound can lead to improved metabolic stability, suggesting a longer duration of action in biological systems .

Case Studies and Research Findings

  • Anticancer Study : In a study evaluating various derivatives of curcumin-like compounds, this compound was tested alongside other analogs. Results indicated promising anti-proliferative effects, particularly when combined with other therapeutic agents .
  • Pharmacokinetic Evaluation : A preliminary pharmacokinetic study suggested that after oral administration, the compound exhibited multiple peaks in plasma concentration, indicating complex absorption dynamics which could enhance its therapeutic profile .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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